Trimethylolpropane ethoxylate

Catalog No.
S3339365
CAS No.
29860-47-7
M.F
C8H18O4
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylolpropane ethoxylate

CAS Number

29860-47-7

Product Name

Trimethylolpropane ethoxylate

IUPAC Name

2-ethyl-2-(hydroxymethyl)propane-1,3-diol;oxirane

Molecular Formula

C8H18O4

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C6H14O3.C2H4O/c1-2-6(3-7,4-8)5-9;1-2-3-1/h7-9H,2-5H2,1H3;1-2H2

InChI Key

RSROEZYGRKHVMN-UHFFFAOYSA-N

SMILES

CCC(CO)(CO)CO.C1CO1

Canonical SMILES

CCC(CO)(CO)CO.C1CO1

Trimethylolpropane ethoxylate is a polyether compound derived from trimethylolpropane, a triol with three hydroxyl groups. This compound is synthesized by the ethoxylation of trimethylolpropane, resulting in a product that possesses both hydrophilic and hydrophobic characteristics. The general formula can be represented as CxHyOz\text{C}_x\text{H}_y\text{O}_z, where x, y, and z vary depending on the degree of ethoxylation. Trimethylolpropane ethoxylate is commonly used in various applications due to its surfactant properties, stability, and ability to improve solubility in formulations.

The primary reaction involved in the synthesis of trimethylolpropane ethoxylate is the nucleophilic attack of the hydroxyl groups on trimethylolpropane by ethylene oxide. This reaction can be represented as follows:

Trimethylolpropane+nEthylene OxideTrimethylolpropane Ethoxylate\text{Trimethylolpropane}+n\cdot \text{Ethylene Oxide}\rightarrow \text{Trimethylolpropane Ethoxylate}

The degree of ethoxylation (n) determines the molecular weight and properties of the resulting compound. Additionally, trimethylolpropane ethoxylate can undergo further reactions such as esterification or etherification when reacted with acids or alcohols.

Trimethylolpropane ethoxylate exhibits low toxicity and is generally regarded as safe for use in various applications, including cosmetics and pharmaceuticals. Studies have shown that it can influence protein stability and crystallization processes. For instance, it has been used as a precipitant in protein crystallization screens, demonstrating its ability to enhance protein stability under certain conditions .

The synthesis of trimethylolpropane ethoxylate typically involves the following steps:

  • Preparation of Trimethylolpropane: This compound is produced via the condensation of butyraldehyde with formaldehyde followed by a Cannizaro reaction .
  • Ethoxylation Process: The trimethylolpropane is reacted with ethylene oxide under controlled conditions (temperature and pressure) to achieve the desired degree of ethoxylation.
  • Purification: The resulting product is purified to remove unreacted materials and by-products.

Trimethylolpropane ethoxylate finds extensive use in various industries:

  • Surfactants: Used in detergents and cleaning products for its emulsifying properties.
  • Cosmetics: Acts as an emulsifier and stabilizer in creams and lotions.
  • Pharmaceuticals: Used in drug formulations to enhance solubility.
  • Coatings: Serves as a binder in paints and coatings due to its film-forming properties.
  • Polymer Production: Utilized as a building block for polyurethanes and other polymers.

Research indicates that trimethylolpropane ethoxylate interacts favorably with proteins during crystallization processes. It can modify the viscosity of solutions, thereby affecting the kinetics of crystal growth . Moreover, it has been shown to stabilize proteins against denaturation under various environmental stresses.

Several compounds share similarities with trimethylolpropane ethoxylate, particularly those derived from polyols or containing ethylene oxide units. Below are some comparable compounds:

Compound NameStructure TypeUnique Features
Glycerol EthoxylateEtherLower molecular weight; used primarily in food applications.
Sorbitan EstersEsterNon-ionic surfactants; widely used in food and cosmetics.
Polyethylene GlycolPolyetherHigher molecular weight; used extensively in pharmaceuticals.
Propylene Glycol EthoxylateEtherSimilar surfactant properties; often used in industrial applications.

Uniqueness of Trimethylolpropane Ethoxylate:

  • Trimethylolpropane ethoxylate has a unique balance of hydrophilicity and hydrophobicity due to its triol structure, making it particularly effective as an emulsifier and stabilizer across diverse applications.

General Manufacturing Information

1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with oxirane: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-07-26

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